Ethyl red
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl red is typically synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with N,N-diethylaniline in an alkaline medium to form this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is purified through recrystallization or other suitable methods .
Types of Reactions:
Acid-Base Reactions: this compound undergoes color changes in response to pH variations, making it an effective pH indicator.
Oxidation and Reduction: As an azo compound, this compound can participate in redox reactions, although these are less common in typical applications.
Common Reagents and Conditions:
Acid-Base Reactions: this compound is used in aqueous solutions where the pH is adjusted using acids or bases.
Oxidation and Reduction: Specific oxidizing or reducing agents can be used, but these reactions are not typically employed in standard applications.
Major Products Formed:
Acid-Base Reactions: The primary product is the color change observed in the indicator solution.
Oxidation and Reduction: Depending on the reagents used, various by-products may form, but these are not commonly studied
Scientific Research Applications
Ethyl red has a wide range of applications in scientific research:
Analytical Chemistry: Used as a pH indicator in titrations and other analytical procedures.
Biochemistry: Employed in enzyme assays and other biochemical tests to monitor pH changes.
Microbiology: Utilized in culture media to indicate pH changes resulting from microbial activity.
Industrial Applications: Used in the production of optical materials, photoresists, flexible electronic circuitry, adhesives, and textiles.
Mechanism of Action
Ethyl red functions as a pH indicator through a mechanism involving protonation and deprotonation. In acidic conditions, the compound exists in its protonated form, which is red. As the pH increases, deprotonation occurs, resulting in a yellow color. This color change is due to the structural changes in the molecule that affect its light absorption properties .
Comparison with Similar Compounds
Methyl Red: Another azo dye with a similar structure but different pH range (4.4 to 6.2).
Phenolphthalein: A pH indicator that changes color in a different pH range (8.2 to 10.0).
Bromothymol Blue: An indicator with a pH range of 6.0 to 7.6.
Uniqueness of this compound: this compound is unique due to its specific pH range and color transition, making it particularly useful for applications requiring precise pH measurements in the range of 4.2 to 6.5. Its stability and ease of use also contribute to its widespread application in various fields .
Properties
IUPAC Name |
2-[[4-(diethylamino)phenyl]diazenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22/h5-12H,3-4H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRCDTRQDHMTDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001038547 | |
Record name | Benzoic acid, 2-[2-[4-(diethylamino)phenyl]diazenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001038547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76058-33-8 | |
Record name | Ethyl Red | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076058338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 76058-33-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260474 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-[2-[4-(diethylamino)phenyl]diazenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001038547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL RED | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FTV19WGM7I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Ethyl Red?
A1: this compound (C15H15N3O2) has a molecular weight of 269.30 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers utilize various techniques, including UV-Vis spectroscopy, Resonance Raman spectroscopy, and Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS), to study this compound. [, , ]
Q3: What spectral shifts are observed when this compound interacts with acidic sites?
A3: Resonance Raman spectroscopy reveals the protonation of this compound upon interaction with Brønsted acidic sites on surfaces like silica, silica-alumina, and γ-alumina. This protonation leads to characteristic shifts in the Raman spectra. [, , ]
Q4: How is this compound employed in photocatalysis?
A4: this compound serves as a model pollutant in photocatalytic degradation studies, evaluating the efficiency of photocatalysts like titanium dioxide (TiO2) under UV irradiation. []
Q5: Can this compound function as a sensitizer in DSSCs?
A5: While this compound has been investigated for DSSC applications, studies suggest that Carminic Acid exhibits superior performance due to factors like higher adsorption on TiO2, larger driving force for dye regeneration, and longer excited state lifetime. []
Q6: What structural features influence this compound's adsorption onto TiO2?
A6: The position of the carboxylic acid anchoring group significantly affects adsorption. For instance, para-ethyl red (p-ER) adsorbs effectively onto TiO2, while ortho-ethyl red (o-ER) exhibits negligible adsorption due to steric hindrance caused by the proximity of the carboxylic acid group to the azo group. []
Q7: How does solvent polarity influence this compound's adsorption onto TiO2?
A7: The adsorption strength of p-ER onto TiO2 is enhanced in aprotic solvents with higher polarity. This is attributed to the higher specific solvation energy of these solvents, leading to a greater energetic gain upon dye adsorption. []
Q8: What is the adsorption behavior of this compound in protic solvents on TiO2?
A8: In protic solvents, p-ER does not directly adsorb onto the TiO2 surface. Instead, it interacts with the solvent layer surrounding the TiO2 particles. This difference is attributed to the stronger interaction of protic solvents with the TiO2 surface. []
Q9: What nonlinear optical properties does this compound exhibit?
A9: this compound demonstrates significant nonlinear optical properties, including nonlinear refraction and nonlinear absorption. Researchers have measured its nonlinear refractive index (n2) at different wavelengths. [, , ]
Q10: What potential applications do this compound's nonlinear optical properties enable?
A10: The strong nonlinearity of this compound makes it promising for applications in all-optical switching devices and optical limiting materials. It has shown the ability to modulate light transmission and limit the intensity of incident light. [, , , , , ]
Q11: What is known about the biodegradation of this compound?
A12: Research indicates that the bacterium Burkholderia multivorans CCA53 can effectively degrade this compound. Optimization of culture conditions, including the use of rice straw hydrolysate as a growth medium, significantly enhances the degradation efficiency. []
Q12: How do linear-isomaltomegalosaccharides (L-IMS) affect this compound solubility and biodegradation?
A13: L-IMS, a type of carbohydrate, enhances the solubility of this compound, potentially facilitating its biodegradation. Studies suggest that L-IMS exhibits a different mechanism for solubility enhancement compared to β-cyclodextrin. [, ]
Q13: How is this compound used in analytical chemistry?
A14: this compound serves as an indicator in spectrophotometric methods for determining the concentration of compounds like Sibutramine Hydrochloride. Its color change in response to pH changes makes it a useful indicator in acid-base titrations. [, ]
Q14: What method is used to determine the cation exchange capacity of acidic soils?
A15: A rapid analysis method utilizes ammonium acetate-1,2-diaminocyclohexanetetraacetic acid to extract exchangeable cations from acidic soils. The exchange acidity is then determined spectrophotometrically using this compound. []
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